molecular formula C14H16N2OS B2982323 5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one CAS No. 899991-11-8

5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one

Cat. No.: B2982323
CAS No.: 899991-11-8
M. Wt: 260.36
InChI Key: FQVMNFNSBCYWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

A study demonstrates the synthesis of new pyrimidine derivatives and their screening against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, showing significant activity. This highlights the potential of pyrimidine derivatives in developing new antibacterial and antifungal agents (Z. Khan et al., 2015).

Analgesic and Anti-inflammatory Agents

Another research focus is the development of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones as new analgesic and anti-inflammatory compounds, showcasing significant activities compared to reference drugs. This opens avenues for the creation of new pain relief and anti-inflammatory medications (V. Alagarsamy et al., 2007).

Nonlinear Optical Properties

Research into the electronic and nonlinear optical properties of thiopyrimidine derivatives demonstrates their potential applications in optoelectronics. These findings suggest the suitability of pyrimidine-based compounds for high-tech applications requiring materials with significant nonlinear optical characteristics (A. Hussain et al., 2020).

Novel Synthesis Routes

Studies also detail innovative synthesis routes for creating pyrimidine derivatives, highlighting the chemical versatility and potential for generating a wide array of biologically active compounds. These synthetic strategies contribute to the pharmaceutical and biological research fields by providing new methods for creating compounds with desired activities (A. Davoodnia et al., 2009).

Properties

IUPAC Name

4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-11(2)15-14(16-13(10)17)18-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVMNFNSBCYWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321338
Record name 4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899991-11-8
Record name 4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.